molecular formula C20H26ClN3O5S B3980453 N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride

Cat. No.: B3980453
M. Wt: 456.0 g/mol
InChI Key: QBUSQGINUZDBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a nitrophenyl group, and a benzenesulfonamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydroxy Group: Hydroxylation reactions are employed to introduce the hydroxy group at the desired position.

    Attachment of the Nitrophenyl Group: Nitration reactions are used to introduce the nitrophenyl group.

    Formation of the Benzenesulfonamide Moiety: Sulfonation reactions are carried out to form the benzenesulfonamide structure.

    Final Assembly and Hydrochloride Formation: The intermediate compounds are combined, and the hydrochloride salt is formed through acid-base reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-aminophenyl)benzenesulfonamide
  • N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-chlorophenyl)benzenesulfonamide

Uniqueness

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S.ClH/c1-16-7-9-20(10-8-16)29(27,28)22(15-19(24)14-21-11-2-3-12-21)17-5-4-6-18(13-17)23(25)26;/h4-10,13,19,24H,2-3,11-12,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUSQGINUZDBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCC2)O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride
Reactant of Route 6
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.